3-(Trifluoromethyl)-7-azaindole-7-oxide

Synthetic Methodology Heterocyclic Chemistry Building Block Sourcing

Researchers requiring a reliable 3-CF3-7-azaindole core for kinase inhibitor programs face a gap: sourcing the N-oxide precursor in consistent purity for C-H activation chemistry. Our 3-(Trifluoromethyl)-7-azaindole-7-oxide fills this gap with ≥95% purity (most frequent among major suppliers), room-temperature storage, and ambient shipping. Use it for: - Traceless directing group C-H activation at C-2/C-6, bypassing pre-halogenation. - Straightforward deoxygenation (PCl3 or Pd/C) to the parent 3-CF3-7-azaindole, a validated kinase hinge-binder. - CNS library expansion: tPSA 38 Ų and XLogP 2.0 meet CNS drug-likeness criteria.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
CAS No. 892414-48-1
Cat. No. B1532605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-7-azaindole-7-oxide
CAS892414-48-1
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC=C(C2=C1)C(F)(F)F)O
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)6-4-12-7-5(6)2-1-3-13(7)14/h1-4,14H
InChIKeySGXFBBAFIMCMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)-7-azaindole-7-oxide: Baseline Profile


3-(Trifluoromethyl)-7-azaindole-7-oxide (CAS 892414-48-1; MFCD23106216), also designated as 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide, is a fluorinated heterocyclic building block belonging to the 7-azaindole N-oxide subclass . With a molecular formula of C₈H₅F₃N₂O and a molecular weight of 202.13 g/mol, the compound incorporates both a trifluoromethyl group at the 3-position and an N-oxide functionality at the 7-position . The compound is commercially available as a research-grade synthetic intermediate with reported purity specifications of 95% to 98% from multiple chemical suppliers, and is typically stored at room temperature as a solid .

Fluorinated heterocyclic building block with 3-CF₃ group
7-Azaindole N-oxide enabling traceless C–H activation chemistry
Research-grade synthetic intermediate with reported purity specifications
Storable at room temperature as a solid

3-(Trifluoromethyl)-7-azaindole-7-oxide: Generic Substitution Risks


Substituting 3-(trifluoromethyl)-7-azaindole-7-oxide with structurally proximate analogs such as the non-oxidized parent 3-(trifluoromethyl)-7-azaindole (CAS 892414-47-0, C₈H₅F₃N₂, MW 186.13) or other positional 7-azaindole N-oxides introduces divergent physicochemical and reactivity profiles that preclude direct interchangeability . The N-oxide functionality at the 7-position is not a passive structural motif; it alters the electronic distribution of the fused pyridine ring, affects hydrogen-bonding capacity (increase from 0 to 1 H-bond donor relative to the parent), and modifies the compound's utility as a directing group or oxidation-state handle in subsequent synthetic transformations . Furthermore, the presence or absence of the N-oxide moiety impacts calculated lipophilicity and polar surface area, which are critical parameters governing chromatographic behavior during purification and the compound's compatibility with downstream reaction conditions [1]. These differential characteristics directly translate to non-equivalent synthetic outcomes and distinct reagent requirements, making generic substitution a source of experimental irreproducibility and procurement risk.

Oxidation state mismatch
N-oxide alters electronic distribution, H-bond capacity, and reactivity; non-oxidized parent core may not reproduce synthetic outcomes.
Chromatographic shift
Lipophilicity reduction may shift retention time and purification windows, requiring method re-optimization if analog substituted.
Directing group absence
Non-oxidized analogs lack innate N-oxide directing group, limiting direct C–H activation strategies without pre-functionalization.

3-(Trifluoromethyl)-7-azaindole-7-oxide: Differentiation Evidence


Oxidation State: N-Oxide vs. Parent Core

The target compound (CAS 892414-48-1) incorporates an N-oxide functionality at the 7-position of the azaindole core, a structural feature absent in the non-oxidized parent analog 3-(trifluoromethyl)-7-azaindole (CAS 892414-47-0). This oxidation state differential translates to a molecular weight increase of +16 Da (202.13 vs. 186.13 g/mol) and introduces an additional hydrogen bond acceptor, increasing the total count from 4 to 5 acceptors relative to the parent . The calculated topological polar surface area (tPSA) of the N-oxide (38 Ų) reflects the electronic redistribution caused by N-oxidation compared to the parent compound's lower tPSA . This differential is consequential for reactivity: 7-azaindole N-oxides are established intermediates for regioselective C–H functionalization, enabling transformations at positions that are otherwise electronically deactivated in the parent heterocycle [1].

Oxidation State Differential
Class-level
202.13 vs 186.13 g/mol (+16)
Supports unambiguous LC-MS identification
Data to verify; class-level inference
Synthetic Methodology Heterocyclic Chemistry Building Block Sourcing

Lipophilicity Modulation by N-Oxide Introduction

The introduction of the N-oxide group at the 7-position of the azaindole core reduces calculated lipophilicity (XLogP) relative to the non-oxidized parent scaffold. For the target compound, the calculated XLogP is 2.0 , a value that reflects the polar contribution of the N-oxide moiety. In contrast, the parent 3-(trifluoromethyl)-7-azaindole (CAS 892414-47-0) lacks this polar group and exhibits a measurably higher calculated XLogP of 2.5 [1]. This difference of ΔLogP = –0.5 units represents a meaningful shift in partition coefficient that can influence reversed-phase HPLC retention time, solubility in aqueous-organic solvent systems, and passive membrane permeability in cell-based assays [2].

Lipophilicity Shift (XLogP)
Method context
2.0 vs 2.5 (Δ = –0.5)
May require chromatographic method adjustment
Cross-study comparable; model predicted values
Physicochemical Profiling Chromatography Lead Optimization

Electronic Effects of 3-CF₃ on N-Oxide Reactivity

The combination of a strong electron-withdrawing trifluoromethyl group at the 3-position and an N-oxide at the 7-position creates a unique electronic environment within the 7-azaindole scaffold. The 3-CF₃ group exerts a –I (inductive) electron-withdrawing effect that polarizes the π-system of the fused pyrrolo[2,3-b]pyridine core . This electronic perturbation is distinct from other 7-azaindole N-oxide derivatives bearing different substituents at the 3-position, such as 4-nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (CAS 892414-49-2) where the additional nitro group further deactivates the ring system (MW 247.13 g/mol) . The specific 3-CF₃ substitution pattern, in the absence of additional electron-withdrawing groups, preserves sufficient nucleophilic character at the pyrrole ring for subsequent functionalization while maintaining the metabolic stability conferred by the trifluoromethyl group [1].

Electronic Substituent Effect
Reported
3-CF₃ (–I only) vs 4-NO₂-3-CF₃ (additional –I/-M)
Preserves pyrrole nucleophilicity for synthetic diversification
Qualitative assessment; supporting evidence
Electronic Effects Medicinal Chemistry Synthetic Intermediate

N-Oxide Directing Group for C–H Activation

The N-oxide moiety in 3-(trifluoromethyl)-7-azaindole-7-oxide functions as an innate directing group for transition-metal-catalyzed C–H functionalization reactions, a capability absent in the non-oxidized parent 7-azaindole analog. Literature precedent for 7-azaindole N-oxides demonstrates that the N-oxide oxygen can coordinate to palladium catalysts, facilitating regioselective C–H activation at the C-2 or C-6 positions of the pyridine ring [1]. This reactivity mode contrasts with that of the parent 3-(trifluoromethyl)-7-azaindole (CAS 892414-47-0), which lacks this directing group and would require pre-installation of a removable directing group or alternative functionalization strategies (e.g., halogenation followed by cross-coupling) to achieve analogous site-selectivity . The N-oxide can subsequently be deoxygenated post-functionalization to regenerate the parent azaindole, providing a traceless directing group strategy [2].

C–H Activation Capability
Class-level
N-oxide directing group: present vs absent
Enables traceless C–H activation strategy
Class-level inference; Pd-catalyzed conditions
C–H Activation Catalysis Late-Stage Functionalization

3-(Trifluoromethyl)-7-azaindole-7-oxide: Application Scenarios


Kinase Inhibitor Scaffolds from 7-Azaindole N-Oxide

This compound serves as a precursor for generating 3-CF₃-substituted 7-azaindole cores via N-oxide deoxygenation following regioselective C–H functionalization. The 7-azaindole scaffold is a privileged kinase hinge-binding motif, and the 3-CF₃ group is a validated pharmacophore element in numerous kinase inhibitor programs, including ERK, Cdc7, and Aurora kinase inhibitors [1]. The N-oxide oxidation state provides a handle for traceless directing group C–H activation chemistry, enabling direct installation of aryl, heteroaryl, or alkyl groups at the C-2 or C-6 positions without requiring pre-halogenation steps [2]. Post-functionalization deoxygenation (e.g., using PCl₃ or Pd/C with ammonium formate) regenerates the parent 7-azaindole core with the desired substitution pattern intact .

7-Azaindole as Indole Bioisostere

Following controlled reduction of the N-oxide group, the resulting 3-(trifluoromethyl)-7-azaindole (CAS 892414-47-0) can be employed as a bioisostere of 3-trifluoromethylindole. The 7-azaindole core replaces the benzene ring of indole with a pyridine ring, increasing polarity (ΔLogP ≈ –0.5) and introducing an additional hydrogen bond acceptor at the 7-position [1]. This bioisosteric replacement has been utilized to modulate solubility, reduce hERG liability, and improve kinase selectivity profiles in lead optimization campaigns [2]. The commercial availability of the N-oxide precursor enables researchers to access the parent 3-CF₃-7-azaindole in situ without sourcing it separately, provided that deoxygenation protocols are compatible with subsequent synthetic steps .

LC-MS Reference Standard for Impurity Profiling

The distinct physicochemical signature of 3-(trifluoromethyl)-7-azaindole-7-oxide—specifically its molecular weight of 202.13 g/mol and calculated XLogP of 2.0—enables its use as a retention time marker and system suitability standard in reversed-phase HPLC and LC-MS methods [1]. This is particularly relevant in process chemistry and quality control laboratories where tracking oxidation byproducts or intermediates is required. The +16 Da mass offset relative to the parent 7-azaindole (186.13 g/mol) provides unambiguous differentiation in MS detection, while the ΔLogP of –0.5 ensures baseline resolution from the parent compound under standard gradient elution conditions (e.g., C18 column, acetonitrile/water with 0.1% formic acid) [2].

Building Block for CNS-Targeted Libraries

The combination of the 3-CF₃ group and the 7-azaindole core positions this compound as a versatile building block for synthesizing CNS-focused screening libraries. 7-Azaindoles have demonstrated affinity for serotonin receptors (5-HT₆, 5-HT₇) and have been explored as scaffolds for CNS disorder therapeutics, including schizophrenia, depression, and cognitive impairment [1]. The trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration potential, while the N-oxide functionality allows for late-stage diversification strategies that can rapidly generate analog series for structure-activity relationship (SAR) studies [2]. The compound's moderate polarity (tPSA 38 Ų) and XLogP of 2.0 fall within favorable ranges for CNS drug-likeness parameters .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
N-oxide directing group for regioselective C–H functionalization
Functionalization efficiency and deoxygenation yield
Indole bioisostere in lead optimization
Lipophilicity and polarity modulation relative to parent core
Solubility and selectivity profile verification
LC-MS system suitability standard
Distinct mass offset and retention time from parent core
Chromatographic resolution and MS detection specificity
CNS-focused library synthesis
3-CF₃ metabolic stability and polarity balance
CNS drug-likeness parameter assessment

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